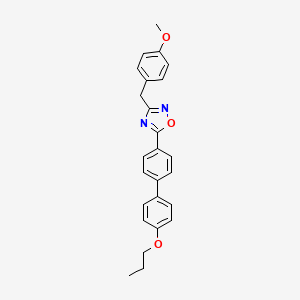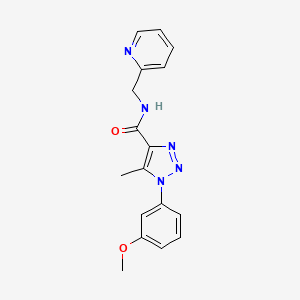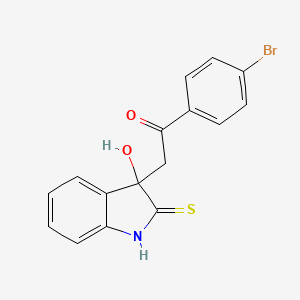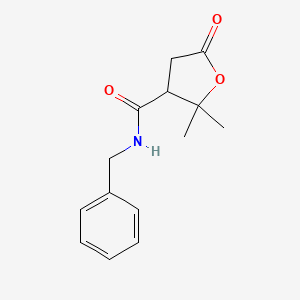
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole, also known as PBD or PBDO, is a chemical compound that has been widely used in scientific research. It belongs to the class of oxadiazole derivatives and has been found to possess a range of interesting properties, including fluorescence, photostability, and high quantum yield.
作用機序
The mechanism of action of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound interacts with biomolecules such as DNA and proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This compound has been found to intercalate into DNA, which can cause changes in the DNA structure and function.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is its high quantum yield and photostability, which makes it an ideal fluorescent probe for long-term imaging experiments. This compound is also relatively easy to synthesize and has a high purity. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the research of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole. One area of research is the development of new derivatives of this compound with improved properties, such as increased fluorescence intensity or reduced toxicity. Another area of research is the application of this compound in the development of new diagnostic and therapeutic agents for cancer and other diseases. Additionally, the use of this compound in combination with other imaging techniques, such as MRI or CT, could lead to the development of new imaging modalities for biomedical research.
合成法
The synthesis of 3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole involves the reaction of 4-methoxybenzyl chloride with 4-biphenylylpropylamine in the presence of potassium carbonate. The resulting intermediate is then reacted with cyanogen bromide and sodium azide to yield the final product, this compound. The synthesis method is relatively simple and yields high purity this compound.
科学的研究の応用
3-(4-methoxybenzyl)-5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA, proteins, and other biomolecules. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer. This compound has also been used as a labeling agent for cell imaging and as a molecular probe for the detection of nitric oxide.
特性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-3-16-29-23-14-10-20(11-15-23)19-6-8-21(9-7-19)25-26-24(27-30-25)17-18-4-12-22(28-2)13-5-18/h4-15H,3,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUGAAFJSYZYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)
![ethyl 5-[({[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5143364.png)



![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5143382.png)

![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5143416.png)
![3-(2-fluorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5143432.png)
![4-{[(3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5143440.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)